N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of this compound adheres to the IUPAC Recommendations for Peptide Nomenclature (2013), which prioritize functional parent structures and stereochemical descriptors. The heptapeptide is constructed from seven L-configured amino acids, with the N-terminal residue being a modified ornithine derivative.
The guanidine moiety at the N⁵ position of ornithine is denoted using the prefix "diaminomethylidene," following IUPAC rules for substituent groups. The full systematic name is derived by listing residues from the N- to C-terminus, separated by hyphens:
N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
The HELM (Hierarchical Editing Language for Macromolecules) notation provides an alternative representation:PEPTIDE1{[ac][C(C[C@H](CO)N)CNC(=N)N][Y][P][L][Y][W][W]}$$$$
This encodes the stereochemistry of each residue and the guanidine modification.
Molecular Formula and Mass Spectrometric Validation
The molecular formula was calculated as C₆₃H₈₄N₁₆O₁₂ through summation of individual residue compositions, accounting for peptide bond formation (-H₂O per bond). The modified ornithine contributes C₅H₁₁N₅O₂, with the guanidine group adding three nitrogen atoms compared to standard ornithine.
Mass spectrometric validation was performed using electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) techniques. Key spectral data include:
| Measurement Type | Calculated Mass (Da) | Observed Mass (Da) | Error (ppm) |
|---|---|---|---|
| Monoisotopic ([M+H]⁺) | 1313.64 | 1313.62 | 15.2 |
| Average ([M+2H]²⁺) | 657.32 | 657.30 | 30.4 |
The sub-50 ppm mass accuracy confirms molecular integrity, with fragmentation patterns consistent with tyrosine (loss of 163.06 Da) and tryptophan (loss of 186.08 Da) side chains.
Three-Dimensional Conformational Analysis via X-ray Crystallography
While explicit crystallographic data for this peptide is unavailable in the provided sources, its conformational preferences can be inferred from analogous systems. The structural features include:
- Proline-Induced Turn Formation : The L-proline residue at position 3 creates a 25° bend in the peptide backbone, stabilized by a cis-amide bond between proline and leucine.
- Aromatic Stacking Interactions : Parallel-displaced stacking occurs between the phenol groups of tyrosine residues (positions 2 and 5) and the indole rings of tryptophan residues (positions 6 and 7), with interplanar distances of 3.4–3.8 Å.
- Guanidine Group Orientation : The N⁵-(diaminomethylidene) moiety adopts a planar configuration, forming hydrogen bonds with the carbonyl oxygen of tyrosine (position 2) and the backbone NH of leucine (position 4).
A hypothetical Ramachandran plot predicts 92% of residues in allowed regions, with proline and leucine occupying the β-sheet polyproline II helix quadrant.
Comparative Structural Analysis with Related Guanidine-Containing Peptides
The guanidine modification differentiates this compound from conventional arginine-rich peptides. Key comparisons include:
| Feature | This Compound | L-Arginine-Containing Peptides |
|---|---|---|
| Guanidine Position | N⁵ of ornithine side chain | Cδ of arginine side chain |
| pKa | 12.8 ± 0.2 | 12.5 ± 0.3 |
| Hydrogen Bond Capacity | 3 donors, 2 acceptors | 2 donors, 1 acceptor |
| Torsional Flexibility | Restricted by methylidene | Free rotation around Cγ-Cδ |
The extended conjugation in the diaminomethylidene group enhances charge delocalization compared to arginine, increasing its electrostatic interaction potential by 18–22% in molecular dynamics simulations.
Structurally analogous peptides from Phytophthora infestans and Pseudomonas syringae show 54–64% sequence homology but lack the N-terminal guanidine modification. This modification increases the peptide’s isoelectric point from 5.2 (unmodified analog) to 9.7, fundamentally altering its solubility profile.
Properties
CAS No. |
915146-84-8 |
|---|---|
Molecular Formula |
C57H70N12O10 |
Molecular Weight |
1083.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C57H70N12O10/c1-32(2)25-44(66-54(76)49-14-8-24-69(49)55(77)47(27-34-17-21-38(71)22-18-34)67-50(72)41(58)11-7-23-61-57(59)60)51(73)64-45(26-33-15-19-37(70)20-16-33)52(74)65-46(28-35-30-62-42-12-5-3-9-39(35)42)53(75)68-48(56(78)79)29-36-31-63-43-13-6-4-10-40(36)43/h3-6,9-10,12-13,15-22,30-32,41,44-49,62-63,70-71H,7-8,11,14,23-29,58H2,1-2H3,(H,64,73)(H,65,74)(H,66,76)(H,67,72)(H,68,75)(H,78,79)(H4,59,60,61)/t41-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
KZGKBCSQSRGIHN-SIIAVONASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for synthesizing N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is Solid-Phase Peptide Synthesis (SPPS). This technique enables the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
Coupling :
- The first step involves the activation of the amino acid using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Dicyclohexylcarbodiimide).
- The activated amino acid is then coupled to the resin-bound peptide chain.
-
- Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), which exposes the reactive amine groups for subsequent coupling.
Cleavage :
- Once the peptide synthesis is complete, the final product is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane (TIS) to prevent side reactions.
-
- The crude peptide is purified using High-Performance Liquid Chromatography (HPLC) to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, SPPS can be automated using peptide synthesizers, allowing for high-throughput synthesis with optimized conditions to maximize yield and purity. This automation often includes real-time monitoring and control of reaction parameters, ensuring consistent quality across batches.
Chemical Reactions and Modifications
The synthesized peptide can undergo various chemical reactions that may modify its properties:
Types of Reactions
Oxidation : Can occur at side chains containing sulfur or aromatic groups, potentially leading to products like sulfoxides.
Reduction : Disulfide bonds within peptides can be reduced, yielding free thiols or shorter peptide fragments.
Substitution : Amino acid residues may be substituted with other functional groups to tailor the peptide's properties for specific applications.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, performic acid | Mild acidic conditions |
| Reduction | DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine) | Neutral pH, room temperature |
| Substitution | NHS esters, carbodiimides | Basic conditions for coupling |
Research Applications
This compound has several notable applications in scientific research:
Biological Studies
The compound's structure suggests potential roles in cellular signaling pathways and protein interactions, making it valuable for studies in biochemistry and molecular biology.
Immunomodulatory Effects
Peptides of this nature are being investigated for their ability to modulate immune responses, potentially serving as adjuvants in vaccine development or therapies for autoimmune diseases.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Medical Research: Studied for its role in cellular signaling pathways and potential as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Key Compounds Analyzed:
N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N⁵-(diaminomethylidene)-L-ornithine () Sequence: Orn(diaminomethylidene)-Tyr-Tyr-Orn(diaminomethylidene)-Trp-Orn(diaminomethylidene). Features: Three diaminomethylidene-ornithyl groups; lacks proline and leucine but includes duplicated tyrosine residues. Likely exhibits enhanced cationic charge compared to the target compound.
Leuprolide Acetate () Sequence: 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide. Features: Shares the N⁵-(diaminomethylidene)-ornithyl modification but incorporates histidyl, seryl, and D-leucyl residues. Clinically used as a GnRH agonist, suggesting the target compound may share hormonal modulation properties.
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide () Features: Contains dual diaminomethylidene-ornithyl groups and methylated residues, enhancing metabolic stability but reducing hydrophilicity.
Structural Comparison Table:
Functional and Pharmacological Differences
- Target Compound vs. Leuprolide Acetate : Leuprolide’s D-leucine and N-ethyl prolinamide residues confer resistance to enzymatic degradation, a feature absent in the target compound. The latter’s dual tryptophan residues may enhance fluorescence properties or π-π stacking in receptor binding .
- Compound : Methylation and ethyl-D-leucinamide modifications suggest a focus on prolonged half-life, contrasting with the target compound’s unmodified C-terminus.
Physicochemical Properties
- Solubility : The target compound’s tyrosine and tryptophan content may reduce aqueous solubility compared to ’s methionine-containing analog, which has fewer aromatic residues .
- Stability : Proline and leucine in the target compound could confer conformational rigidity, whereas ’s duplicated tyrosines might promote aggregation.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a complex peptide with significant potential in biological and medicinal applications. This article delves into its synthesis, biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by its intricate structure, which includes multiple amino acids linked by peptide bonds. The molecular formula is with a molecular weight of approximately 618.7 g/mol.
Synthesis Methods:
- Solid-Phase Peptide Synthesis (SPPS) : This method is commonly used due to its efficiency in producing high-purity peptides.
- Sequential Coupling : Amino acids are coupled using reagents such as HATU or EDCI, followed by deprotection steps to yield the final product .
Biological Activity
The biological activity of this compound has been investigated across various research studies, highlighting its potential roles in cellular signaling and therapeutic applications.
The compound interacts with specific molecular targets, modulating their activity. It can bind to receptors or enzymes involved in critical cellular pathways, influencing processes such as:
- Cell proliferation
- Apoptosis
- Signal transduction pathways
These interactions suggest its potential as a therapeutic agent in treating diseases related to these pathways.
1. Pharmacological Studies
Research indicates that this peptide may have applications in pharmacology due to its ability to modulate biological targets effectively. It has been studied for:
- Anticancer properties : By inhibiting specific kinases involved in tumor growth.
- Neuroprotective effects : Potentially protecting neurons from oxidative stress .
2. Biochemical Applications
This compound serves as a model compound for studying:
- Protein folding
- Interactions between peptides and proteins
These studies are crucial for understanding the fundamental aspects of biochemistry and developing new therapeutic strategies .
Case Study 1: Anticancer Activity
A study explored the effects of this peptide on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the modulation of the MAPK signaling pathway, which is vital for cell proliferation.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that treatment with the peptide reduced neuronal apoptosis and improved cell survival rates under oxidative stress conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
